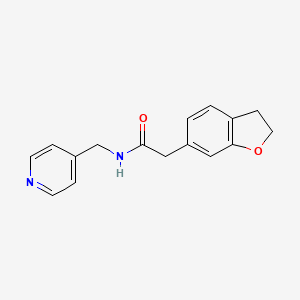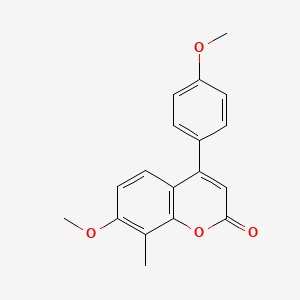![molecular formula C24H22ClNO6 B11152088 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid](/img/structure/B11152088.png)
1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid is a complex organic compound that features a chromenyl group, a piperidine ring, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the chromenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with 2-methyl-4H-chromen-4-one under acidic conditions to form the chromenyl intermediate.
Acetylation: The chromenyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Piperidine ring formation: The acetylated chromenyl compound is reacted with piperidine in the presence of a base like sodium hydride to form the piperidine ring.
Carboxylation: Finally, the piperidine derivative is carboxylated using carbon dioxide under high pressure and temperature to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-({[3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
- 1-({[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
- 1-({[3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid
Uniqueness
1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the chromenyl and piperidine moieties also contributes to its distinct properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H22ClNO6 |
|---|---|
Peso molecular |
455.9 g/mol |
Nombre IUPAC |
1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H22ClNO6/c1-14-22(15-2-4-17(25)5-3-15)23(28)19-7-6-18(12-20(19)32-14)31-13-21(27)26-10-8-16(9-11-26)24(29)30/h2-7,12,16H,8-11,13H2,1H3,(H,29,30) |
Clave InChI |
AWCGQLOJRCXRFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N3CCC(CC3)C(=O)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2,5-dimethylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11152011.png)

![S-benzyl-N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-cysteine](/img/structure/B11152024.png)
![N-(2-furylmethyl)-2-[2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]acetamide](/img/structure/B11152030.png)
![N-[2-(4-pyridyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11152036.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B11152048.png)

![ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate](/img/structure/B11152057.png)

![N-isopropyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide](/img/structure/B11152065.png)
![(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11152074.png)
![1-(2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B11152078.png)
![methyl 4,5-dimethoxy-2-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11152079.png)
![4-butyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11152093.png)
